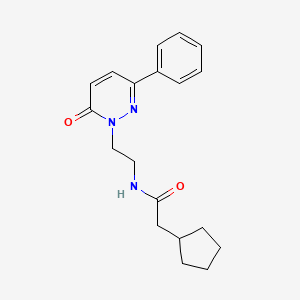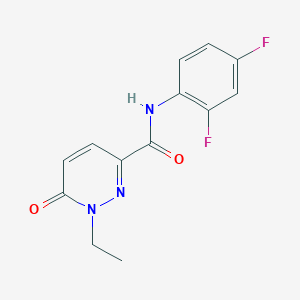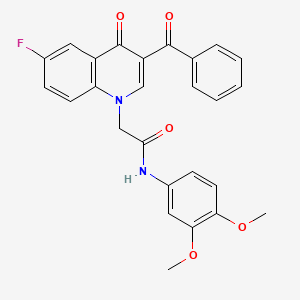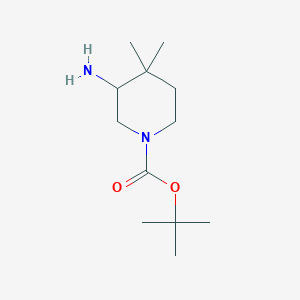
1-(3-Fluorophenyl)-2-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)-2-imidazolidinone, also known as 3-FPIm, is a heterocyclic compound belonging to the imidazolidinone family. It is a colorless, crystalline solid at room temperature, and is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. 3-FPIm has been studied extensively due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
科学的研究の応用
Synthesis and Derivative Formation
1-(3-Fluorophenyl)-2-imidazolidinone and its derivatives are involved in various synthesis processes, forming a critical part of the chemical synthesis landscape. The molecule has been utilized as a key synthon in the preparation of a variety of substituted imidazole compounds. For instance, compounds such as 5-imino-4-thioxo-2-imidazolidinone derivatives have been synthesized, exhibiting significant antimicrobial activities, particularly against bacteria and fungi. These compounds are created through reactions involving N-arylcyanothioformamide derivatives and aryl isocyanates, showcasing the molecule's versatility in creating pharmacologically relevant compounds (Ammar et al., 2016).
Chemical and Molecular Structure Analysis
The chemical and molecular structure of this compound derivatives is a subject of extensive study, providing insights into their stability, reactivity, and potential applications. For instance, studies have focused on the molecular structure of compounds like 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones. These studies delve into their reactivity, particularly focusing on the formation of imidazolium-4,5-dione salts and their subsequent decomposition, offering valuable information on the stability and structural behavior of these compounds (Hobbs et al., 2010).
Antimicrobial and Antifungal Properties
This compound derivatives have demonstrated notable antimicrobial and antifungal properties, marking their significance in the development of new therapeutic agents. The antimicrobial activity of these compounds has been tested against various bacterial and fungal strains, showing promising results. For instance, the synthesis and evaluation of 4-thiazolidinone derivatives, bearing 3-chloro-4-fluorophenyl imino groups, have revealed pronounced antibacterial activity against a spectrum of bacterial species, indicating the potential of these compounds in addressing microbial resistance (Chawla et al., 2012).
作用機序
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets to induce changes at the molecular level, which then translate into observable effects .
Biochemical Pathways
Similar compounds have been found to influence pathways involving phosphodiesterase 1b (pde1b) and pde10a .
Result of Action
Similar compounds have been found to have antifibrotic effects, suggesting that 1-(3-fluorophenyl)-2-imidazolidinone may have similar effects .
生化学分析
Biochemical Properties
Compounds with similar structures have been known to interact with enzymes and proteins, potentially influencing their function . The nature of these interactions often involves binding at specific sites, leading to changes in the biomolecule’s activity .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects could potentially be mediated through the compound’s interactions with cellular proteins and enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Fluorophenyl)-2-imidazolidinone is not well-established. It can be hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been observed that related compounds can exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Based on the structure of the compound, it could potentially be involved in reactions such as N-dealkylation, hydroxylation, and subsequent glucuronidation .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Related compounds have been shown to localize to specific compartments or organelles, potentially influencing their activity .
特性
IUPAC Name |
1-(3-fluorophenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIXWDAEDKBYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2571621.png)

![3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2571623.png)
![N-(1-cyanocyclohexyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2571624.png)


![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2571628.png)
![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2571629.png)




![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2571642.png)
